N-(1H-benzimidazol-2-ylmethyl)propanamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)propanamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities . Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in microbial metabolism, contributing to its antimicrobial activity .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)propanamide can be compared with other benzimidazole derivatives, such as:
N-(1-methyl-1H-benzimidazol-2-yl)propanamide: This compound has a similar structure but with a methyl group at the 1-position of the benzimidazole ring.
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide: This derivative has an additional methyl group on the propanamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKEYPEAAFJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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